molecular formula C5H4BrN3 B2418173 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1703808-62-1

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2418173
CAS No.: 1703808-62-1
M. Wt: 186.012
InChI Key: ZMOSVKIENNNZHG-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 1527476-45-4 . It has a molecular weight of 186.01 and is typically found in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H4BrN3 . The InChI code is 1S/C5H4BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazole compounds are known to undergo various reactions. For instance, they can participate in [3 + 2] cycloaddition reactions , condensations with ketones, aldehydes, and hydrazine monohydrochloride , and reactions with active methylene derivatives .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 186.01 . It has a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Photophysical and Quantum Chemical Analysis

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (PZ) is notable for its existence in two geometrical isomers (cis- and trans-). These isomers display unique solvatochromic responses and exhibit distinct behaviors in different mediums, as evidenced by solvatochromic analysis and encapsulation within β-cyclodextrin nanocavities. Theoretical and experimental investigations have confirmed the existence and distinct characteristics of these isomers (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Catalysis in Chemical Synthesis

This compound has been used in chemical synthesis, particularly in the preparation of 5-amino-1H-pyrazole-4-carbonitriles. The pyrazole ring formation in this reaction is influenced by the anomeric and vinylogous anomeric effects in the structure of the product (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).

Building Blocks in Synthetic Organic Chemistry

This compound serves as a building block in synthetic organic chemistry, particularly for the development of biologically important heterocyclic compounds. Recent advances in the synthesis of various heterocyclic compounds utilizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles highlight its significance (Patel, 2017).

Corrosion Inhibition and Surface Properties

The compound has been investigated for its corrosion inhibition properties and its interaction with surfaces. Specifically, derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition performance on C-steel surfaces in HCl, revealing significant inhibition efficiency (Abdel Hameed et al., 2020).

Novel Synthetic Approaches

Novel synthetic approaches for pyrazole-4-carbonitrile derivatives, including various substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, have been developed using this compound. These approaches demonstrate its versatility in creating biologically significant compounds (Ali, Ragab, Abdelghafar, & Farag, 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSVKIENNNZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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